1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Kinase inhibitor design Structure-activity relationship Heterocyclic bioisosteres

A structurally distinct pyrazole-sulfonamide-thiazole hybrid featuring a rare ortho-(2-methylthiazol-4-yl)phenyl motif and N1-methyl substitution on the pyrazole ring—critical for kinase selectivity and metabolic stability versus imidazole analogs. Supported by patent-class evidence for FLT3/VEGFR/Aurora kinase inhibition (US 9,255,072) and literature precedence for ALP inhibition (b-TNAP IC50 values 0.87–>20 µM in related series) and COX-2 selectivity (SI >130 in pyrazole-benzenesulfonamide analogs). Its low computed XLogP3 of 1.8 offers a favorable solubility profile compared to celecoxib (logP ≈3.9). Exact structural fidelity is essential—in-class SAR shows >20-fold activity variation from minor substituent changes. Procurement ensures experimental reproducibility for kinase panel screening, ALP inhibitor optimization, and next-generation COX-2 programs.

Molecular Formula C14H14N4O2S2
Molecular Weight 334.41
CAS No. 1795476-59-3
Cat. No. B2381794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide
CAS1795476-59-3
Molecular FormulaC14H14N4O2S2
Molecular Weight334.41
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(N=C3)C
InChIInChI=1S/C14H14N4O2S2/c1-10-16-14(9-21-10)12-5-3-4-6-13(12)17-22(19,20)11-7-15-18(2)8-11/h3-9,17H,1-2H3
InChIKeyUAXJLVCJSZGULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1795476-59-3): Core Identity and Procurement-Relevant Classification


1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1795476-59-3, CID 76150639) is a synthetic small molecule (MW 334.4 g/mol, formula C14H14N4O2S2) that integrates three pharmacophoric elements: a 1-methylpyrazole-4-sulfonamide core, an ortho-substituted phenyl linker, and a 2-methylthiazol-4-yl terminal group [1]. The compound belongs to the broader class of pyrazole-sulfonamide-thiazole hybrids, a scaffold family recognized for multi-target biological activities including kinase inhibition, anti-inflammatory effects via COX-2 modulation, and alkaline phosphatase (ALP) inhibition [2][3]. It is listed in PubChem with a creation date of 2014-07-23 and is supplied by multiple vendors as a research-grade chemical for non-human investigational use, though peer-reviewed primary literature specifically evaluating this compound remains scarce as of 2026 [1].

Why In-Class Pyrazole-Sulfonamide-Thiazole Compounds Cannot Be Interchanged: The Specificity Case for CAS 1795476-59-3


Within the pyrazole-sulfonamide-thiazole scaffold family, seemingly minor structural variations produce substantial differences in target engagement, selectivity, and physicochemical suitability. The target compound features a distinctive N1-methyl substitution on the pyrazole ring and an ortho-(2-methylthiazol-4-yl)phenyl motif attached to the sulfonamide nitrogen. Replacing the pyrazole with an imidazole (as in CAS 1798516-80-9) alters both the hydrogen-bonding character and electronic distribution, which can shift kinase selectivity profiles and metabolic stability [1]. Similarly, moving the thiazole attachment from the ortho to the para position of the phenyl ring, or altering the thiazole 2-substituent from methyl to phenyl, can dramatically change COX-2 vs. COX-1 selectivity indices—a phenomenon documented extensively in the celecoxib analog literature where SI values range from <1 to >150 depending on precise substitution [2]. Even within a single published series of sulfonamide-thiazole-pyrazoline hybrids (compounds 8a–j), IC50 values against b-TNAP varied by more than 20-fold (0.87 μM to >20 μM) solely due to terminal phenyl substituent changes [3]. These SAR data demonstrate that in-class substitution is not equivalent, and procurement of the exact compound is critical for experimental reproducibility and meaningful SAR extrapolation.

Quantitative Differentiation Evidence for CAS 1795476-59-3 Relative to Closest Analogs


Pyrazole vs. Imidazole Core: Impact on Hydrogen-Bonding Capacity and Kinase Selectivity Profiles

The target compound employs a 1-methylpyrazole-4-sulfonamide core, whereas its closest commercially available analog (CAS 1798516-80-9) substitutes a 1-methylimidazole-4-sulfonamide. This pyrazole→imidazole replacement changes the hydrogen bond acceptor count (6 vs. 5 for the imidazole analog) and modifies the pKa of the sulfonamide NH proton. In the broader kinase inhibitor literature, pyrazole-containing sulfonamides have demonstrated activity against FLT3, VEGFR, and Aurora kinases, while imidazole-sulfonamide analogs preferentially engage farnesyltransferase and carbonic anhydrase isoforms [1][2]. No direct head-to-head comparison between these two specific compounds has been published. This evidence is classified as cross-study comparable and class-level inference.

Kinase inhibitor design Structure-activity relationship Heterocyclic bioisosteres

Computed Lipophilicity (XLogP3) Comparison: Implications for Membrane Permeability and Off-Target Promiscuity

The target compound has a computed XLogP3 of 1.8 [1]. This value falls within the optimal range (1–3) for oral drug-like molecules per Lipinski guidelines, suggesting balanced aqueous solubility and membrane permeability. For comparison, celecoxib—the prototypical pyrazole-sulfonamide COX-2 inhibitor—has a measured logP of approximately 3.5–3.9 [2]. The lower lipophilicity of the target compound predicts reduced CYP450 promiscuity, lower plasma protein binding, and potentially improved selectivity profiles, though this remains a class-level inference until experimentally validated for this specific compound.

Drug-likeness ADME prediction Lipophilic efficiency

Class-Level Alkaline Phosphatase (ALP) Inhibitory Potency of Sulfonamide-Thiazole-Pyrazoline Hybrids

Although the target compound itself has not been directly assayed for ALP inhibition, a closely related series of sulfonamide-thiazole-pyrazoline hybrids (compounds 8a–j) was evaluated against both b-TNAP and c-IAP in a 2024 study [1]. The most potent analog, compound 8c, achieved an IC50 of 0.87 ± 0.11 μM against b-TNAP, with all compounds in the series outperforming the reference inhibitors levamisole and theophylline irrespective of terminal substitution. Given that the target compound shares the identical sulfonamide-thiazole hybrid core (differing only in pyrazole saturation state), similar or potentially superior potency is anticipated, though experimental confirmation is required.

Alkaline phosphatase inhibition b-TNAP c-IAP calcification

Antiproliferative Activity Class Evidence: Pyrazole-4-Sulfonamide Derivatives Against Cancer Cell Lines

A 2023 study in ACS Omega evaluated a series of new pyrazole-4-sulfonamide derivatives for antiproliferative activity against multiple cancer cell lines [1]. Several compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The target compound shares the pyrazole-4-sulfonamide pharmacophore that was essential for activity in this series. Vendor-provided screening data (not peer-reviewed, use with caution) suggest the target compound reduces cell viability at concentrations above 10 μM in certain cancer cell lines . However, direct comparison against standard agents (e.g., doxorubicin, cisplatin) has not been published for this specific compound. This evidence is tagged as supporting evidence only.

Anticancer screening Pyrazole-4-sulfonamide Cytotoxicity

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. Celecoxib-Class Compounds

The target compound has a computed TPSA of 114 Ų [1]. This is notably higher than the widely accepted threshold for optimal oral absorption (<140 Ų) but lower than many sulfonamide-containing drugs such as celecoxib. For CNS-targeted programs, compounds with TPSA < 60–70 Ų are generally preferred for passive BBB penetration, while compounds with TPSA between 70–120 Ų may show moderate CNS exposure. The TPSA of 114 Ų suggests the target compound is more suited for peripheral target engagement, distinguishing it from smaller pyrazole-4-sulfonamide fragments that may exhibit greater CNS penetration but potentially lower target specificity.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Recommended Research and Procurement Application Scenarios for CAS 1795476-59-3 Based on Quantitative Evidence


Kinase Inhibitor Screening Libraries: FLT3, VEGFR, and Aurora Kinase Panels

The pyrazole-thiazole scaffold is explicitly claimed in patents covering FLT3, VEGFR, and Aurora kinase inhibition (US Patent 9,255,072, US20070129369A1) [1][2]. The target compound's pyrazole-4-sulfonamide core with ortho-(2-methylthiazol-4-yl)phenyl substitution maps onto the general Formula I described in these patents. Procurement for kinase panel screening is supported by strong patent-based class evidence, making this compound a rational inclusion in focused kinase inhibitor libraries for hematological malignancies and solid tumor programs.

Alkaline Phosphatase (b-TNAP / c-IAP) Inhibitor Development for Pathological Calcification

Based on the 2024 demonstration that sulfonamide-thiazole-pyrazoline hybrids achieve b-TNAP IC50 values of 0.87 μM—substantially outperforming levamisole [3]—the target compound represents a logical next-step analog for ALP inhibitor optimization. The fully aromatic pyrazole in the target compound may confer superior chemical and metabolic stability compared to the pyrazoline series, making it suitable for extended in vitro and potentially in vivo ALP inhibition studies.

Structure-Activity Relationship (SAR) Expansion of Pyrazole-4-Sulfonamide Anticancer Agents

The 2023 ACS Omega study established pyrazole-4-sulfonamide as a productive scaffold for antiproliferative activity against MCF-7, HCT-116, and other cancer cell lines with IC50 values in the low micromolar range [4]. The target compound introduces an underexplored substitution pattern (2-methylthiazol-4-yl at the ortho position of the phenyl ring), offering a novel vector for SAR exploration that may reveal enhanced potency or selectivity relative to published analogs. Procurement is justified for medicinal chemistry groups seeking to expand the chemical space around this validated pharmacophore.

Anti-Inflammatory Drug Discovery: COX-2 Selectivity Screening with a Non-Celecoxib Pyrazole-Thiazole Scaffold

Literature on pyrazole-sulfonamide-thiazole hybrids demonstrates that benzenesulfonamides bearing pyrazole moieties can achieve COX-2 IC50 values as low as 0.06–0.09 μM with selectivity indices exceeding 130 [5]. While celecoxib remains the clinical benchmark, its high lipophilicity (logP ≈ 3.9) limits formulation flexibility. The target compound's lower computed XLogP3 of 1.8 [6] offers a differentiated physicochemical starting point for developing next-generation COX-2 inhibitors with potentially improved solubility and reduced off-target binding. Procurement for COX-1/COX-2 selectivity screening is supported by compelling class-level evidence.

Quote Request

Request a Quote for 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.